1-[5-(4-fluorophenoxy)pentyl]piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Ligand Design
The piperidine moiety is a highly valued structural component in the design of ligands that target a wide array of biological receptors and enzymes. Its significance can be attributed to several key factors:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of steric bulk, electronics, and hydrogen bonding capabilities. This adaptability enables chemists to optimize the interaction of a ligand with its biological target.
Conformational Rigidity: The chair-like conformation of the piperidine ring introduces a degree of conformational constraint, which can be advantageous in ligand design by reducing the entropic penalty upon binding to a target. nih.gov This can lead to higher binding affinities and selectivities.
Prevalence in Bioactive Molecules: The piperidine scaffold is a common feature in a vast number of approved drugs and clinical candidates, demonstrating its compatibility with biological systems. sigmaaldrich.com
The strategic incorporation of the piperidine scaffold has been instrumental in the development of therapeutics for a range of conditions, including neurological disorders, cancer, and infectious diseases. nih.govsigmaaldrich.com
Overview of Aryloxy-Alkyl Piperidine Derivatives in Chemical Biology
Aryloxy-alkyl piperidine derivatives represent a significant class of compounds within chemical biology and medicinal chemistry. This structural motif, which features a piperidine ring connected to an aromatic system via an alkyl ether linkage, is found in a variety of biologically active molecules. The aryloxy group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with biological targets. The alkyl linker provides flexibility and allows for optimal positioning of the piperidine and aryloxy moieties within a binding site.
Research into aryloxy-alkyl piperidine derivatives has led to the discovery of compounds with a broad range of pharmacological activities, including but not limited to:
Antipsychotic Activity: Certain derivatives have shown potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, a key characteristic of atypical antipsychotic drugs.
Antidepressant Activity: By targeting serotonin and norepinephrine (B1679862) transporters, some aryloxy-alkyl piperidines have been investigated for their potential as antidepressant agents.
Antimicrobial and Antimalarial Activity: This class of compounds has also been explored for the development of new treatments for infectious diseases, with some derivatives showing promising activity against various pathogens. avantorsciences.comnih.gov
The modular nature of the aryloxy-alkyl piperidine scaffold allows for systematic structural modifications to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
Scope and Research Focus on 1-[5-(4-fluorophenoxy)pentyl]piperidine within Academic Contexts
The specific compound, this compound, is an example of an aryloxy-alkyl piperidine derivative. While extensive, dedicated research publications focusing solely on this molecule are not abundant in the public domain, its chemical structure suggests potential applications in areas where other aryloxy-alkyl piperidines have shown utility.
The presence of the 4-fluorophenoxy group is a common feature in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity. The five-carbon pentyl linker provides significant flexibility, and the terminal piperidine ring offers a basic nitrogen atom for salt formation and polar interactions.
The academic focus on this compound is likely as part of larger chemical libraries for high-throughput screening in drug discovery campaigns or as a chemical probe to investigate the biological roles of specific targets. Its synthesis and properties are of interest to medicinal and synthetic organic chemists.
Physicochemical Properties of this compound
The following table summarizes the predicted and available physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C16H24FNO |
| Molecular Weight | 265.37 g/mol |
| CAS Number | 1019683-93-5 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| LogP | 3.9 (Predicted) |
Note: Some properties are predicted as experimental data is not widely available.
Synthesis of this compound
A plausible synthetic route to this compound, based on established organic chemistry principles, would likely involve a nucleophilic substitution reaction. One common method is the N-alkylation of piperidine with a suitable electrophile.
A potential two-step synthesis could be:
Synthesis of the Alkylating Agent: 4-Fluorophenol (B42351) can be reacted with 1,5-dibromopentane (B145557) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or DMF) to form 1-(5-bromopentyloxy)-4-fluorobenzene.
N-Alkylation of Piperidine: The resulting 1-(5-bromopentyloxy)-4-fluorobenzene can then be reacted with piperidine. This reaction is typically carried out in a polar aprotic solvent and may be heated to drive the reaction to completion. The piperidine acts as the nucleophile, displacing the bromide to form the final product, this compound.
An alternative approach could involve the reductive amination of 5-(4-fluorophenoxy)pentanal (B8077208) with piperidine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(4-fluorophenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDOXILJJIORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Molecular Design Principles for 1 5 4 Fluorophenoxy Pentyl Piperidine Analogues
Elucidation of Pharmacophoric Features of Aryloxy-Alkyl Piperidines
The fundamental pharmacophore for the aryloxy-alkyl piperidine (B6355638) class consists of three key components: a terminal aromatic ring (the aryloxy moiety), a flexible alkyl linker, and a basic nitrogen atom embedded within a piperidine ring. Each component plays a critical role in the molecule's ability to bind to its target receptor.
The Aryloxy Moiety: This part of the molecule, a 4-fluorophenoxy group in the subject compound, typically engages with a hydrophobic pocket in the receptor binding site. The aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The oxygen atom acts as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the binding pocket.
The Piperidine Ring: The protonatable nitrogen atom of the piperidine ring is a cornerstone of the pharmacophore. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This cation engages in a strong ionic interaction or a charge-assisted hydrogen bond with an acidic amino acid residue, such as aspartate or glutamate, in the receptor. chemrxiv.org For many dopamine (B1211576) and sigma receptor ligands, this interaction with a conserved acidic residue is essential for high-affinity binding. chemrxiv.org
Docking studies on related phenoxyalkylpiperidines targeting the σ1 receptor have shown that the ligands adopt a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets. nih.gov The basic nitrogen of the piperidine forms a key interaction with the amino acid residue Glu172, while the phenoxy group occupies a primary hydrophobic region. nih.govuniba.it
Positional and Substituent Effects on Biological Activity Profiles
Modifications to any of the three pharmacophoric components can dramatically alter the biological activity and selectivity of the resulting analogues.
The introduction of a fluorine atom onto the phenoxy ring is a common strategy in medicinal chemistry to modulate a compound's properties. In 1-[5-(4-fluorophenoxy)pentyl]piperidine, the fluorine is at the para-position of the phenyl ring.
The C-F bond is highly polarized, and the fluorine atom is the most electronegative element, which can lead to favorable electrostatic interactions with the protein target. tandfonline.com Fluorine substitution can also enhance binding affinity by increasing the hydrophobicity of the aromatic ring, allowing for better penetration into hydrophobic protein pockets. tandfonline.com Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
The position of the fluorine atom is critical. For instance, in a series of fluorinated piperidines, the introduction of fluorine at the C-4 position was shown to improve pharmacokinetic profiles. tandfonline.com In studies of related antipsychotic agents, a 4-fluoro substituent on a phenyl ring was a key feature for high affinity at dopamine D4 and serotonin (B10506) 5-HT2A receptors. nih.gov The electronic effects of the fluorine atom can also alter the pKa of the phenoxy group, influencing its interaction with the receptor.
| Compound Analogue | Substitution (X) | σ1 Affinity (Ki nM) | σ2 Affinity (Ki nM) |
|---|---|---|---|
| p-Chloro Analogue | 4-Cl | 0.34 | 152 |
| p-Methoxy Analogue | 4-OCH3 | 0.89 | 294 |
Data sourced from a study on phenoxyethylpiperidines, illustrating the impact of para-substituents on the phenoxy ring on sigma receptor affinity. nih.govuniba.it
The length of the alkyl linker is a crucial determinant of binding affinity. An optimal chain length allows the terminal phenoxy and piperidine rings to simultaneously occupy their respective binding pockets. For many classes of receptor ligands, including those for histamine (B1213489) H3 and cannabinoid receptors, a five- or six-carbon chain is often found to be optimal. nih.gov
A study on biphenyloxy-alkyl-piperidines targeting the histamine H3 receptor showed that compounds with a five-carbon (pentyl) spacer exhibited high affinity. nih.gov For cannabimimetic indoles, optimal binding to both CB1 and CB2 receptors occurred with a five-carbon side chain. Deviations from this optimal length, either by shortening or lengthening the chain, often lead to a significant loss of potency, suggesting that the linker's role is to provide a specific spatial separation between the key interacting moieties.
Introducing branching into the alkyl chain can restrict the ligand's conformational flexibility. This can be beneficial if it pre-organizes the molecule into its bioactive conformation, but it can also be detrimental if it introduces steric hindrance that prevents proper binding.
| Compound Class | Receptor Target | Alkyl Chain Length (n) | Affinity (Ki or IC50) |
|---|---|---|---|
| Biphenyloxy-alkyl-piperidines | Histamine H3 | 5 | 25 nM (Ki) |
| 6 | 18 nM (Ki) | ||
| Cannabimimetic Indoles | Cannabinoid CB1/CB2 | 3 | High |
| 5 | Optimal | ||
| 7 | Decreased |
Illustrative data from studies on related receptor ligands. nih.gov
The piperidine ring in this compound is unsubstituted. Introducing substituents onto the piperidine ring can significantly impact ligand efficiency and selectivity. Substitutions can alter the basicity (pKa) of the nitrogen atom, introduce new steric interactions, or provide additional points of contact with the receptor.
For example, in a series of phenoxyalkylpiperidines developed as sigma-1 receptor ligands, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype. nih.govuniba.it However, increasing the degree of methylation, such as with cis-2,6-dimethyl substitution, led to a decrease in affinity, likely due to steric clashes with receptor residues. nih.gov In other cases, replacing the piperidine ring with a more flexible structure, like an ethylenediamine (B42938) spacer, resulted in a complete loss of activity, highlighting the importance of the rigid piperidine scaffold for maintaining the correct orientation of the basic nitrogen and its substituents. nih.gov
| Piperidine Substitution | Compound Analogue (p-chlorophenoxy series) | σ1 Affinity (Ki nM) |
|---|---|---|
| 4-Methyl | 1a | 0.34 |
| cis-2,6-Dimethyl | 5a | 158 |
| 2,2,6,6-Tetramethyl | 6a | 1017 |
Data sourced from a study on phenoxyethylpiperidines, demonstrating how methylation on the piperidine ring affects affinity. nih.gov
Rational Design Strategies for Enhanced Target Selectivity
Achieving selectivity for a specific receptor subtype over others is a major goal in drug design. For aryloxy-alkyl piperidines, which can interact with a range of targets, strategies like scaffold hopping and bioisosteric replacement are invaluable.
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original's biological activity. This strategy is used to discover novel chemical series with improved properties, such as better selectivity or pharmacokinetics, or to circumvent existing patents. For aryloxy-alkyl piperidines, one could replace the piperidine ring with other nitrogen-containing heterocycles like piperazine (B1678402), morpholine (B109124), or azepane. nih.gov Each new scaffold would present a different geometry and set of potential interactions, which could fine-tune selectivity. For example, replacing a piperidine with a piperazine introduces a second nitrogen atom, which can alter basicity, polarity, and provide an additional site for substitution.
Bioisosteric replacement is a more subtle strategy that involves swapping a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's profile. In the context of this compound, the fluorine atom could be considered a bioisostere of a hydrogen atom or a methyl group. The ether linkage in the aryloxy group (-O-) could be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), or methylene (B1212753) (-CH2-) group to probe the importance of the oxygen's hydrogen bonding capacity and geometry. nih.gov These subtle changes can lead to significant improvements in target selectivity by altering the electronic and steric profile of the ligand just enough to favor binding to one receptor over another.
De Novo Design Approaches for Novel this compound Analogues
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up, either by assembling atoms and molecular fragments or by sequentially growing a molecule within the active site of a target. openmedicinalchemistryjournal.commdpi.com This approach is a powerful complement to traditional high-throughput screening, offering a time- and cost-effective means of exploring new chemical space. nih.gov For the development of novel analogues of this compound, a known sigma-1 (σ1) receptor ligand, de novo design methodologies can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based De Novo Design
With the availability of crystal structures for the σ1 receptor, structure-based de novo design has become a viable and powerful strategy. nih.gov This approach leverages the three-dimensional information of the receptor's binding site to construct novel ligands. The process begins by analyzing the shape, and the physical and chemical properties of the active site to identify key interaction points for non-covalent interactions such as hydrogen bonds, and electrostatic and hydrophobic interactions. mdpi.com
Computational tools can then be employed to "grow" a molecule within the binding pocket, fragment by fragment, or to place and link fragments that complement the identified interaction sites. For analogues of this compound, this would involve using the piperidine and fluorophenoxy moieties as starting fragments and exploring novel linkers or alternative ring systems that can optimally occupy the binding cavity. Molecular docking simulations are then used to evaluate the binding affinity and mode of these newly generated structures. openmedicinalchemistryjournal.comrsc.org
A key advantage of this approach is the potential to discover entirely new scaffolds that bear little resemblance to known ligands but still exhibit high affinity and selectivity for the σ1 receptor. For instance, a de novo design program might suggest replacing the pentyl linker with a more rigid or conformationally constrained system to enhance binding affinity.
Fragment-Based Drug Design (FBDD)
Fragment-based drug design is a specific and highly successful de novo approach that has gained significant traction in drug discovery. nih.govnih.gov FBDD begins by screening a library of low molecular weight compounds, or "fragments," for weak binding to the target receptor. nih.govfrontiersin.org These initial hits, although having low affinity (typically in the µM to mM range), are highly efficient in their binding, meaning they form a few high-quality interactions with the protein. nih.gov
For designing analogues of this compound, a fragment-based approach would involve identifying fragments that bind to different sub-pockets of the σ1 receptor binding site. For example, a fragment library could be screened to find optimal replacements for the 4-fluorophenoxy group or the piperidine ring. Once suitable fragments are identified, they can be optimized and linked together to create a novel, high-affinity ligand. unina.it This "fragment linking" or "fragment growing" strategy allows for a more rational exploration of the chemical space within the binding pocket. nih.gov
The piperidine moiety itself is a crucial structural element for high affinity at the σ1 receptor. nih.gov FBDD can be used to explore modifications to the piperidine ring, such as the introduction of substituents, to further enhance binding. The exploration of piperidine 3D fragment chemical space is an active area of research. rsc.org
Computational Tools and Virtual Screening in De Novo Design
A variety of computational tools are available to facilitate de novo design. These programs can generate large libraries of virtual compounds that can then be screened in silico for their predicted binding affinity and other desirable properties. nih.gov Ensemble docking-based virtual screening protocols, which utilize multiple conformations of the receptor structure, have been developed to improve the accuracy of these predictions. nih.gov
The general pharmacophore for σ1 receptor ligands typically consists of a central nitrogen atom flanked by two hydrophobic regions. researchgate.net De novo design programs can use this pharmacophoric information to guide the generation of new structures, ensuring that they possess the key features required for binding.
The following table presents hypothetical data for novel analogues of this compound designed using de novo approaches, illustrating how modifications to the core structure could influence binding affinity at the σ1 receptor.
| Compound ID | Modification from Parent Compound | Predicted σ1 Binding Affinity (Ki, nM) |
| DN-001 | Replacement of pentyl linker with a rigid cyclohexyl linker | 8.2 |
| DN-002 | Substitution of piperidine with a morpholine ring | 25.6 |
| DN-003 | Replacement of 4-fluorophenoxy with a naphthalene (B1677914) group | 15.3 |
| DN-004 | Introduction of a methyl group at the 4-position of the piperidine ring | 2.1 |
| DN-005 | Bioisosteric replacement of the ether oxygen with a sulfur atom | 11.8 |
Table 1: Hypothetical Data for De Novo Designed Analogues
Computational Chemistry and in Silico Modeling of 1 5 4 Fluorophenoxy Pentyl Piperidine
Quantum Mechanical (QM) and Molecular Mechanical (MM) Studies of Compound Conformations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a flexible molecule like 1-[5-(4-fluorophenoxy)pentyl]piperidine, which features a piperidine (B6355638) ring, a flexible pentyl linker, and a substituted phenyl ring, a multitude of conformations are possible. Quantum mechanics (QM) and molecular mechanics (MM) are the primary computational methods used to explore this conformational space.
Quantum Mechanics (QM) provides a highly accurate description of molecular geometries and energies by solving the Schrödinger equation. However, due to its high computational cost, it is typically used for smaller molecules or for refining the geometries of a limited number of conformations previously identified by less demanding methods.
Molecular Mechanics (MM) employs classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. MM methods are significantly faster than QM, making them ideal for exploring the vast conformational landscape of flexible molecules. Force fields like MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are commonly used for this purpose.
For this compound, conformational analysis would involve systematic rotation of the torsion angles along the pentyl chain and exploring the puckering of the piperidine ring. The piperidine ring typically adopts a low-energy chair conformation. However, the substituent at the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable for alkyl substituents to minimize steric hindrance osti.gov. The long, flexible pentyl chain introduces numerous rotational degrees of freedom, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Computational studies on related polymethylated piperidine derivatives have shown that the chair conformation is typically dominant semanticscholar.org. The interplay of steric and electronic factors, including potential intramolecular interactions, governs the relative stability of these conformers.
| Structural Feature | Key Torsional Angles | Expected Low-Energy Conformations | Computational Method |
|---|---|---|---|
| Piperidine Ring | Ring dihedral angles | Chair conformation | MM, QM |
| N-Pentyl Linkage | C-N-C-C | Equatorial attachment to piperidine ring | MM, QM |
| Pentyl Chain | C-C-C-C | Staggered (anti and gauche) | MM |
| Phenoxy Linkage | C-O-C-C | Planar or near-planar arrangements | MM, QM |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for identifying potential molecular targets and understanding the structural basis of ligand recognition. Based on the pharmacology of the broader class of phenoxyalkylpiperidines, a primary molecular target is the Sigma-1 receptor (S1R) nih.govuniba.itresearchgate.net. The availability of high-resolution crystal structures of the human S1R (e.g., PDB ID: 5HK2) provides a solid foundation for conducting accurate docking studies nih.gov.
The docking process involves preparing the 3D structure of the ligand (this compound) and the receptor. The ligand's structure would be generated and its energy minimized, often considering multiple low-energy conformations. The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, which is a predominantly hydrophobic pocket within a β-barrel structure uniba.it. A docking algorithm then systematically samples different ligand poses within the binding site, and a scoring function estimates the binding affinity for each pose.
Docking studies of numerous piperidine and piperazine-based ligands with the S1R have revealed a conserved binding mode. It is highly probable that this compound adopts a similar orientation nih.govnih.gov.
The key interactions typically observed are:
Electrostatic and Polar Interactions: The protonated nitrogen atom of the piperidine ring is crucial for high-affinity binding. It forms a salt bridge with the carboxylate group of a highly conserved glutamic acid residue, Glu172 frontiersin.org. This interaction is considered a primary anchor point for this class of ligands. An additional polar interaction with Asp126 may further stabilize the complex frontiersin.org.
Hydrophobic Interactions: The pentyl chain and the 4-fluorophenoxy moiety are expected to occupy hydrophobic regions of the binding pocket. The phenoxy group likely engages in van der Waals and aromatic interactions with hydrophobic and aromatic residues such as Tyr103, Phe107, and Tyr206 uniba.itnih.gov.
Cation-π Interactions: The positively charged piperidine nitrogen can also establish favorable cation-π interactions with the aromatic rings of nearby residues like Tyr103 or Phe107, further enhancing binding affinity nih.gov.
The 4-fluoro substituent on the phenyl ring can modulate the electronic properties of the ring and may participate in specific interactions within the pocket, although studies on related compounds suggest that substitutions at this position can have variable effects on affinity nih.gov.
The stability of the ligand-receptor complex is a function of various energetic contributions, which can be estimated using the scoring functions in docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations on the docked poses.
The primary energetic drivers for the binding of this compound to the S1R are expected to be:
Electrostatic Energy: Dominated by the strong, favorable interaction between the protonated piperidine and the negatively charged Glu172 residue.
Van der Waals Energy: Arising from the shape complementarity between the ligand and the hydrophobic binding pocket. The flexible alkyl chain can adopt a conformation that maximizes favorable contacts with nonpolar residues.
Studies on similar ligands have used methods like per-residue binding free energy deconvolution to identify key interacting residues, with Leu105, Thr181, Leu182, and Tyr206 often highlighted as important for affinity nih.govresearchgate.net.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiling
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique provides insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the persistence of key interactions.
An MD simulation of the this compound-S1R complex would typically be run for tens to hundreds of nanoseconds. The simulation would track the trajectory of all atoms in a system that includes the protein-ligand complex, explicit water molecules, and ions to mimic physiological conditions.
Analysis of the MD trajectory would focus on:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are calculated over time to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium and the ligand remains securely in the binding pocket researchgate.net.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid.
Interaction Analysis: The simulation allows for monitoring the dynamics of specific interactions, such as the distance of the salt bridge between the piperidine nitrogen and Glu172, or the occupancy of hydrogen bonds over the simulation time. This confirms the importance of interactions predicted by docking. For example, MD simulations have been used to confirm the stability of the interaction between similar ligands and S1R nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For a class of compounds like phenoxyalkylpiperidines, both 2D and 3D-QSAR models could be developed, provided a dataset of compounds with measured S1R binding affinities is available.
2D-QSAR: This approach correlates biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (e.g., logP, molecular weight, molar refractivity), electronic properties, and topological indices. A statistical method, such as multiple linear regression (MLR), is then used to build a predictive model.
3D-QSAR: These methods require the 3D structures of the molecules and their alignment in space. They are generally more powerful as they account for the spatial arrangement of atoms.
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule in a dataset using a probe atom. These field values are then correlated with biological activity using partial least squares (PLS) regression drugdesign.org. The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity chemrevlett.comnih.govnih.gov.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more detailed and interpretable model of the structural requirements for activity chemrevlett.comnih.govnih.gov.
Ligand-Based and Structure-Based Pharmacophore Model Generation
Pharmacophore modeling is a cornerstone of computational drug design, utilized to identify and understand the essential molecular features responsible for a compound's biological activity. researchgate.netnih.govnih.gov This process can be approached from two distinct perspectives: ligand-based or structure-based.
Ligand-Based Modeling: In the absence of a known 3D structure for the biological target, a pharmacophore model can be generated by analyzing a set of active molecules. This method involves superimposing the structures of known active compounds to identify common chemical features that are critical for their activity. For a molecule like this compound, key pharmacophoric features would be hypothesized based on its constituent parts: a hydrogen bond acceptor (the ether oxygen), aromatic/hydrophobic regions (the fluorophenyl ring and the pentyl chain), and a positive ionizable feature (the piperidine nitrogen at physiological pH).
Structure-Based Modeling: If the three-dimensional structure of a target protein is known, a structure-based pharmacophore can be generated by analyzing the interactions between the protein's binding site and a known ligand. chemrxiv.org This approach maps the key interaction points within the binding pocket, such as hydrogen bond donors/acceptors, hydrophobic pockets, and charged regions. For this compound, a structure-based model would define the spatial arrangement of features within a receptor that could accommodate the fluorophenyl ring, the flexible pentyl chain, and the basic piperidine head.
A hypothetical pharmacophore model for this compound would likely include the features detailed in the table below.
| Pharmacophoric Feature | Molecular Moiety | Description |
|---|---|---|
| Aromatic Ring (AR) | 4-fluorophenyl group | Provides potential for π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Can accept a hydrogen bond from a donor group in the receptor. |
| Hydrophobic (HY) | Pentyl chain and phenyl ring | Contributes to binding through van der Waals and hydrophobic interactions. |
| Positive Ionizable (PI) | Piperidine nitrogen | Likely protonated at physiological pH, allowing for ionic interactions. |
In Silico ADME Prediction (excluding human clinical aspects)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's potential pharmacokinetic properties. impactfactor.orgfrontiersin.org These predictive models use the chemical structure of a molecule to estimate its behavior in various biological systems, helping to identify potential liabilities before resource-intensive experimental studies are conducted.
Computational Assessment of Metabolic Stability and Enzyme Interactions (In Vitro models)
A key aspect of ADME prediction is assessing metabolic stability. Computational models can predict which sites on a molecule are most susceptible to metabolism by key enzyme families, primarily the Cytochrome P450 (CYP) superfamily. For this compound, models would analyze the likelihood of metabolic reactions such as aromatic hydroxylation on the fluorophenyl ring, O-dealkylation at the ether linkage, or N-dealkylation of the piperidine ring.
Furthermore, in silico methods can predict whether the compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Such predictions are vital as inhibition of these enzymes can lead to drug-drug interactions.
| CYP Isoform | Predicted Interaction | Potential Metabolic Site |
|---|---|---|
| CYP2D6 | Substrate/Inhibitor | N-dealkylation of the piperidine ring |
| CYP3A4 | Substrate | Hydroxylation of the pentyl chain |
| CYP2C9 | Weak Inhibitor | Aromatic hydroxylation on the fluorophenyl ring |
| CYP1A2 | Non-inhibitor | N/A |
Prediction of Receptor Binding Profiles
Computational techniques can be used to predict the potential biological targets of a novel compound. Methods like molecular docking and chemical similarity searching are employed to screen a compound against libraries of known protein structures or ligands.
Molecular Docking: This technique involves placing the 3D structure of this compound into the binding site of various receptors and calculating a "docking score," which estimates the binding affinity. The piperidine moiety is a common feature in ligands for various central nervous system (CNS) receptors. nih.govmdpi.com Therefore, docking studies would likely focus on targets such as dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.gov
Similarity Searching: This approach compares the structure of the query compound to databases of molecules with known biological activities. Given its structural similarity to known ligands, this compound might be predicted to have affinity for receptors targeted by other phenoxyalkylpiperidine derivatives.
The table below presents a hypothetical binding profile based on such in silico screening.
| Potential Receptor Target | Computational Method | Predicted Binding Affinity (Ki) or Score |
|---|---|---|
| Sigma-1 Receptor (S1R) | Molecular Docking | Low nanomolar range (e.g., -9.5 kcal/mol) |
| Dopamine Transporter (DAT) | Molecular Docking | Moderate affinity (e.g., -7.8 kcal/mol) |
| Serotonin 5-HT2A Receptor | Similarity Search | Potential antagonist activity |
| Adrenergic Alpha-1 Receptor | Molecular Docking | Micromolar range (e.g., -6.5 kcal/mol) |
Molecular Pharmacology and Biochemical Profiling of 1 5 4 Fluorophenoxy Pentyl Piperidine and Its Analogues in Vitro Studies
Identification and Characterization of Putative Molecular Targets
The in vitro pharmacological profile of the analogue (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone has been investigated to identify its potential molecular targets. Research has focused on its interaction with specific G protein-coupled receptors and its ability to modulate the activity of key enzymes involved in neurotransmission.
Histamine (B1213489) Receptors: Binding studies have demonstrated that the analogue (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone possesses a high affinity for the human histamine H₃ receptor (H₃R). The blockade of H₃ receptors is a therapeutic strategy being explored for various central nervous system disorders due to the role of these receptors in modulating the release of several neurotransmitters, including acetylcholine (B1216132) and histamine itself.
G Protein-Coupled Receptors, Sigma Receptors, Serotonin (B10506) Receptors, and Dopamine (B1211576) Transporter: While the broader class of phenoxyalkylpiperidines has been shown to interact with sigma receptors and serotonin transporters, specific receptor binding assays for (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone at these sites, as well as other GPCRs and the dopamine transporter, have not been detailed in the reviewed literature. Phenoxyalkylpiperidines are recognized for their potential as high-affinity sigma-1 (σ₁) receptor ligands. Similarly, other piperidine (B6355638) derivatives have been investigated for their affinity to the serotonin transporter (SERT). However, without specific binding data for the analogue , its activity at these targets remains unconfirmed.
Cholinesterases: The inhibitory activity of (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone has been evaluated against cholinesterases, which are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This analogue demonstrated significant inhibitory potency against butyrylcholinesterase (BuChE). The inhibition of cholinesterases is a key mechanism for symptomatic treatment in conditions like Alzheimer's disease. The study specifically measured its effect on both equine BuChE (eqBuChE) and human BuChE (hBuChE).
Soluble Epoxide Hydrolase (sEH): There is no specific data available in the reviewed scientific literature regarding the inhibition or modulation of soluble epoxide hydrolase by (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone.
Radioligand Binding Displacement Studies for Affinity Determination (Ki values)
Radioligand binding assays were utilized to determine the binding affinity of (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone at the human histamine H₃ receptor. The affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand.
The analogue displayed a high affinity for the H₃ receptor with a Ki value of 8 nM. This potent binding suggests that the compound is a strong ligand at this particular receptor.
Table 1: Histamine H₃ Receptor Binding Affinity of (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone
| Compound Name | Receptor | Ki (nM) |
|---|
Functional Assays for Agonist, Antagonist, or Inverse Agonist Activity (In Vitro Cell-Based or Biochemical Assays)
While the binding affinity of the analogue for the H₃ receptor has been established, detailed functional assays to characterize its activity as an agonist, antagonist, or inverse agonist are not described in the available literature. Such studies are crucial for understanding the downstream biological effects of receptor binding. For instance, other piperidine-based compounds have been characterized as histamine H₃ receptor inverse agonists, which not only block the receptor but also reduce its basal activity.
There is no specific information in the reviewed literature concerning the modulation of second messenger pathways, such as cyclic AMP (cAMP) accumulation or calcium (Ca²⁺) mobilization, by (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone. These assays would be necessary to elucidate the functional consequences of its interaction with the H₃ receptor or any other potential G protein-coupled receptor targets.
The primary biochemical modulation identified for (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone is the inhibition of cholinesterases. The compound's potency was quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The analogue showed significant inhibition of both equine and human butyrylcholinesterase.
Table 2: Cholinesterase Inhibitory Activity of (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone
| Compound Name | Enzyme | IC₅₀ (µM) |
|---|---|---|
| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | Equine Butyrylcholinesterase (eqBuChE) | 0.172 |
Selectivity Profiling Against Off-Targets (In Vitro)
The selectivity of a compound is a critical aspect of its pharmacological profile, determining its potential for specific therapeutic action and minimizing off-target effects. For the chemical class of phenoxyalkylpiperidines, to which 1-[5-(4-fluorophenoxy)pentyl]piperidine belongs, in vitro studies have focused on determining their binding affinity for sigma (σ) receptor subtypes and the related sterol isomerase (SI) site, also known as the emopamil (B1663351) binding protein (EBP).
Research into a series of phenoxyalkylpiperidine analogues has provided valuable insights into their selectivity profile. uniba.itnih.gov These studies have systematically varied the length of the alkyl chain, the substitution on the phenoxy ring, and the methylation pattern on the piperidine ring to understand the structural determinants of affinity and selectivity for the σ1 and σ2 receptors, and the SI site. uniba.itnih.gov
A study on novel phenoxyalkylpiperidines revealed that these compounds generally exhibit a preference for the σ1 receptor over the σ2 receptor. uniba.itnih.gov For instance, derivatives with a 4-methylpiperidine (B120128) moiety and a p-chloro or p-methoxy substitution on the phenoxy ring demonstrated high affinity for the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range. uniba.itnih.gov In contrast, their affinity for the σ2 receptor was moderate to low, with Ki values ranging from 52.3 to 809 nM for most of the tested compounds. uniba.it This indicates a favorable selectivity profile for the σ1 receptor within this chemical series.
Furthermore, the affinity for the SI site was also evaluated. It was observed that N-[(4-methoxyphenoxy)ethyl]piperidines generally showed a reduced affinity for the SI site compared to their p-chlorophenoxy counterparts. uniba.it This resulted in an enhanced σ1 versus SI selectivity for the methoxy (B1213986) series. uniba.it The stereochemistry of the compounds, introduced by methylation on the ethylenic chain or the piperidine ring, was found to have a modest impact on the selectivity between the σ receptor subtypes and the SI site. uniba.it
The table below summarizes the in vitro binding affinities and selectivity ratios for a selection of phenoxyalkylpiperidine analogues, highlighting their preferential binding to the σ1 receptor.
Table 1: In Vitro Selectivity Profile of Phenoxyalkylpiperidine Analogues
| Compound | R | Linker Length | σ1 Ki (nM) | σ2 Ki (nM) | SI Ki (nM) | σ1/σ2 Selectivity Ratio | σ1/SI Selectivity Ratio |
|---|---|---|---|---|---|---|---|
| 1a | p-Cl | Ethyl | 0.34 | 125 | 3.5 | 368 | 10.3 |
| 1b | p-OCH3 | Ethyl | 0.89 | 245 | 25.6 | 275 | 28.8 |
| (S)-2a | p-Cl | Ethyl (chiral) | 0.58 | 52.3 | 2.8 | 90.2 | 4.8 |
| (R)-2a | p-Cl | Ethyl (chiral) | 1.18 | 185 | 16.5 | 157 | 14.0 |
| (S)-2b | p-OCH3 | Ethyl (chiral) | 1.49 | 389 | 58.3 | 261 | 39.1 |
| (R)-2b | p-OCH3 | Ethyl (chiral) | 0.98 | 95.4 | 36.7 | 97.3 | 37.4 |
| 4a | p-Cl | Propyl | 4.43 | 17.2 | 12.8 | 3.9 | 2.9 |
| 4b | p-OCH3 | Propyl | 23.5 | 379 | 156 | 16.1 | 6.6 |
Data sourced from Abatematteo et al. (2022). uniba.itnih.gov
Allosteric Modulation and Biased Agonism Investigations
The concepts of allosteric modulation and biased agonism represent advanced paradigms in pharmacology, offering the potential for more refined and targeted therapeutic interventions. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. nih.govnih.gov Biased agonism, on the other hand, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. nih.govgenscript.com
While these concepts are of significant interest in drug discovery, specific in vitro investigations into the allosteric modulatory properties or biased agonism of this compound and its close phenoxyalkylpiperidine analogues at their primary target, the σ1 receptor, have not been extensively reported in the available scientific literature.
The existing research on phenoxyalkylpiperidines has primarily focused on characterizing their binding affinities at the orthosteric site of σ receptors and their functional effects as agonists or antagonists. For example, the anti-amnesic effects of certain phenoxyalkylpiperidines have been attributed to their agonist activity at the σ1 receptor, as these effects were blocked by a known σ1 receptor antagonist. uniba.itnih.gov This suggests a competitive interaction at the primary binding site rather than an allosteric mechanism.
However, the broader field of σ1 receptor pharmacology does include studies on allosteric modulation and biased agonism with other classes of ligands. For instance, some compounds have been identified as positive allosteric modulators of the σ1 receptor, enhancing the effects of σ1 receptor agonists. nih.gov Similarly, evidence for biased agonism at the σ1 receptor has been reported, where different ligands can induce distinct downstream signaling consequences. nih.govgenscript.com These findings indicate that the σ1 receptor is indeed amenable to both allosteric modulation and biased signaling.
Future in vitro studies would be necessary to determine if this compound or its analogues exhibit any allosteric modulatory effects on the σ1 receptor or if they display any bias in their functional signaling pathways. Such investigations would typically involve functional assays that measure different downstream signaling endpoints or binding assays designed to detect interactions at allosteric sites.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Piperidine (B6355638) Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, from target identification to lead optimization. nih.govnih.govchemrxiv.org For compounds like 1-[5-(4-fluorophenoxy)pentyl]piperidine, these computational tools offer a powerful means to navigate the vast chemical space and predict molecular properties, thereby accelerating the discovery of new drug candidates. mdpi.com
Machine learning algorithms, including deep neural networks (DNNs), support vector machines (SVMs), and graph convolutional networks (GCNs), can be trained on large datasets of chemical structures and their associated biological activities. nih.govmdpi.com These models can then be used to predict the bioactivities of novel piperidine derivatives, including their potential targets and off-target effects. For instance, a virtual library of analogs of this compound could be generated by systematically modifying the linker length, the substituents on the phenoxy ring, and the piperidine ring. ML models could then screen this virtual library to identify compounds with the highest predicted affinity and selectivity for a target of interest, as well as favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Generative AI models can also be employed to design entirely new piperidine-based molecules with desired properties. atomwise.com These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and generate novel structures that are likely to be active. This approach can lead to the discovery of innovative scaffolds that might not be conceived through traditional medicinal chemistry approaches.
Table 1: Hypothetical Application of Machine Learning in Prioritizing Analogs of this compound
| Compound ID | Predicted Target Affinity (pIC50) | Predicted hERG Inhibition (pIC50) | Predicted CNS Penetration (LogBB) | Synthesis Priority |
| FPP-001 | 8.5 | 4.2 | 0.1 | High |
| FPP-002 | 7.9 | 5.8 | -0.5 | Low |
| FPP-003 | 8.2 | 4.5 | 0.3 | High |
| FPP-004 | 6.5 | 4.1 | -0.2 | Medium |
Advanced Spectroscopic Techniques for Ligand-Target Characterization
Understanding the precise molecular interactions between a ligand and its biological target is fundamental for structure-based drug design. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), provide invaluable insights into the binding kinetics and thermodynamics of these interactions, moving beyond simple compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments are particularly powerful for studying the binding of small molecules like this compound to their protein targets. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close contact with the receptor. For instance, an STD-NMR experiment could reveal whether the fluorophenoxy ring or the piperidine moiety is more critical for binding.
Furthermore, relaxation-based NMR methods and ligand-detected relaxation dispersion NMR spectroscopy can provide detailed information about the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. rsc.orgnih.gov The presence of a fluorine atom in this compound offers a unique advantage for using 19F-NMR, which provides a sensitive and selective probe to monitor ligand binding and conformational changes upon interaction with a target. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. nih.govresearchgate.net In a typical SPR experiment, a target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected by the instrument. By analyzing the sensorgram, one can determine the equilibrium dissociation constant (KD), as well as the association and dissociation rate constants. nih.gov This kinetic information is crucial for understanding the duration of the drug-target interaction, which can have significant implications for the pharmacological effect of the compound. A study on synthetic cannabinoids demonstrated that modifications to a p-fluorophenyl head group, similar to the fluorophenoxy moiety in the subject compound, significantly enhanced receptor binding affinity, a phenomenon that could be precisely quantified using SPR. nih.gov
Table 2: Hypothetical SPR Kinetic Data for this compound Binding to a Target Receptor
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| This compound | 1.2 x 105 | 2.4 x 10-4 | 2.0 |
| Des-fluoro analog | 8.5 x 104 | 5.1 x 10-4 | 6.0 |
| Shorter alkyl chain (propyl) | 9.1 x 104 | 8.2 x 10-4 | 9.0 |
Development of Optogenetic or Chemogenetic Tools based on Piperidine Scaffolds
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity with light or specific small molecules, respectively. These tools have transformed neuroscience research and hold immense promise for the development of novel therapeutics.
Chemogenetics: This approach relies on the use of engineered receptors, often G-protein coupled receptors (GPCRs), that are activated exclusively by a specific, otherwise inert, small molecule. astx.com These are known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). astx.comwhiterose.ac.uk Given that many piperidine-containing compounds are known to target GPCRs, there is a significant opportunity to develop chemogenetic tools based on the this compound scaffold.
A hypothetical scenario would involve engineering a GPCR to be unresponsive to its endogenous ligand but highly sensitive to a derivative of this compound. This would allow researchers to selectively activate or inhibit specific neuronal populations in which the DREADD is expressed, providing a powerful tool to dissect neural circuits and study the mechanisms of disease. Recent advancements have focused on developing novel DREADD agonists with improved brain penetrance and selectivity, as well as corresponding PET radiotracers for non-invasive imaging of receptor expression. rsc.org
Optogenetics: While direct optogenetic applications using the piperidine scaffold itself are less straightforward, the compound could be used in conjunction with optogenetic tools. For example, it could serve as a modulator of a signaling pathway that is being investigated using light-activated proteins. The development of photo-switchable piperidine ligands, where light could be used to alter the compound's conformation and thus its activity, represents a more advanced and speculative future direction.
Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design Approaches
Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful alternative to traditional high-throughput screening for the discovery of lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov The three-dimensional structure of these fragment-target complexes, typically determined by X-ray crystallography or NMR, then guides the optimization of the fragments into more potent leads.
The this compound scaffold is well-suited for an FBDD approach. It can be deconstructed into its constituent fragments: the 4-fluorophenoxy group, the pentyl linker, and the piperidine ring. A library of such fragments, including various substituted piperidines and phenols, could be screened against a target of interest. nih.govnih.govnih.gov Once initial hits are identified, they can be grown, merged, or linked to reconstruct a high-affinity ligand. The three-dimensional nature of the piperidine ring is particularly advantageous in FBDD, as it allows for the exploration of a wider range of chemical space compared to flat, aromatic fragments. nih.govnih.govnih.gov
Covalent Ligand Design: Covalent inhibitors form a stable, covalent bond with their target protein, leading to prolonged or irreversible inhibition. This approach can offer advantages in terms of potency and duration of action. While historically associated with toxicity concerns, the development of targeted covalent inhibitors with precisely positioned reactive groups has led to a resurgence of interest in this area.
A future research direction for this compound could involve the strategic introduction of a "warhead" – a reactive functional group – onto the scaffold. This warhead would be designed to react with a specific nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the binding site of the target protein. The non-covalent interactions of the fluorophenoxy-piperidine core would first guide the molecule to the binding site, after which the warhead would form a covalent bond, locking the inhibitor in place. This strategy could convert a moderately potent reversible inhibitor into a highly potent and long-acting covalent inhibitor.
Novel Methodologies for Exploring the Chemical Space of Fluorophenoxy-Piperidine Conjugates
The exploration of chemical space around a lead scaffold is a critical step in drug discovery, aiming to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Several novel methodologies can be applied to expand the chemical diversity of fluorophenoxy-piperidine conjugates.
Modern synthetic methods, such as diversity-oriented synthesis and multicomponent reactions, can be employed to rapidly generate a large library of analogs. For the this compound scaffold, this could involve varying the length and composition of the alkyl linker, introducing different substituents on the phenyl ring (in addition to or in place of the fluorine atom), and modifying the piperidine ring with various functional groups. The synthesis of diverse piperidine derivatives is an active area of research, with new methods continually being developed for their stereoselective synthesis.
Chemoinformatic tools can be used to analyze the properties of a virtual library of fluorophenoxy-piperidine conjugates before synthesis. Properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of rotatable bonds can be calculated to ensure that the designed compounds have drug-like properties. Furthermore, computational methods can be used to predict the three-dimensional shape and conformational flexibility of the analogs, which are critical determinants of their binding affinity. The fluorination of piperidine scaffolds has been shown to lower basicity, which can be beneficial in reducing off-target effects such as hERG channel affinity.
Q & A
Q. What are the critical steps for synthesizing 1-[5-(4-fluorophenoxy)pentyl]piperidine with high purity?
Methodological Answer:
- Synthetic Route Optimization : Use stepwise alkylation of piperidine with 5-(4-fluorophenoxy)pentyl halides under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF). Monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol-chloroform mixtures (1:1) to achieve >95% purity .
- Purity Validation : Confirm purity using elemental analysis (e.g., C, H, N content) and compare theoretical vs. experimental values (e.g., deviations <0.3% indicate minimal impurities) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
- Hazard Mitigation : Avoid skin/eye contact (GHS H315/H319). In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in piperidine derivatives?
Methodological Answer:
- Crystal Growth : Optimize solvent systems (e.g., methanol-chloroform) to obtain single crystals. Slow evaporation at 25°C is recommended .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 300 K. Process data with APEX2/SAINT .
- Analysis : Identify hydrogen-bonding interactions (e.g., C–H···N/F) and dihedral angles between fluorophenoxy and piperidine moieties to confirm stereochemistry .
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Root-Cause Analysis :
- Impurities : Check for unreacted starting materials via NMR or LC-MS.
- Hydration/Solvent Traces : Perform Karl Fischer titration or TGA to detect moisture/solvent residues.
- Mitigation : Repurify via recrystallization or column chromatography. Recalculate theoretical values considering isotopic contributions (e.g., ¹⁹F in fluorophenoxy groups) .
Q. What strategies are effective for evaluating the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Q. How can computational modeling predict the compound’s receptor-binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., 5-HT receptors). Parameterize fluorine atoms for electronegativity and van der Waals radii.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Analyze hydrogen bonds and hydrophobic contacts with receptor active sites .
Q. What experimental conditions affect the compound’s stability in long-term studies?
Methodological Answer:
- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation of the pentyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
